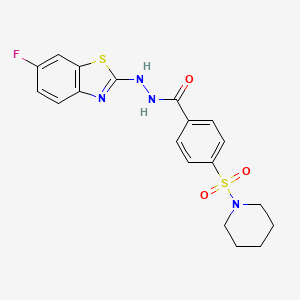

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

Description

N'-(6-Fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a benzohydrazide derivative characterized by a 6-fluoro-substituted benzothiazole ring and a piperidine-sulfonyl moiety. Benzothiazoles are heterocyclic compounds known for diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects . The piperidine-sulfonyl group likely contributes to solubility and membrane permeability, while the fluorine atom on the benzothiazole ring may enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S2/c20-14-6-9-16-17(12-14)28-19(21-16)23-22-18(25)13-4-7-15(8-5-13)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFRWGWATKWRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-5-Fluorothiophenol

The benzothiazole core is synthesized via cyclization of 2-amino-5-fluorothiophenol with a carbonyl source. In a representative procedure:

- Reactants : 2-Amino-5-fluorothiophenol (1.0 eq), thiophosgene (1.2 eq)

- Solvent : Dichloromethane (DCM), anhydrous

- Conditions : Reflux at 40°C for 6 hours under nitrogen

- Workup : The mixture is washed with NaHCO₃ (5%), dried over MgSO₄, and concentrated.

- Yield : 68–72%

- Characterization :

Synthesis of 4-(Piperidine-1-Sulfonyl)Benzoyl Chloride

Sulfonation of Benzoic Acid

The sulfonylpiperidine group is introduced via sulfonation and amidation:

- Reactants : 4-Sulfobenzoic acid (1.0 eq), chlorosulfonic acid (2.5 eq)

- Solvent : Chloroform

- Conditions : 0°C to room temperature, 12 hours

- Intermediate : 4-(Chlorosulfonyl)benzoic acid (isolated as white solid)

Amidation with Piperidine

Conversion to Acid Chloride

- Reactants : 4-(Piperidine-1-sulfonyl)benzoic acid (1.0 eq), thionyl chloride (3.0 eq)

- Solvent : Toluene

- Conditions : Reflux for 3 hours

- Yield : Quantitative

Formation of 4-(Piperidine-1-Sulfonyl)Benzohydrazide

Hydrazide Synthesis

The acid chloride is treated with hydrazine hydrate:

- Reactants : 4-(Piperidine-1-sulfonyl)benzoyl chloride (1.0 eq), hydrazine hydrate (2.0 eq)

- Solvent : Ethanol

- Conditions : Reflux for 4 hours

- Yield : 78%

- Characterization :

Coupling of 6-Fluoro-1,3-Benzothiazol-2-Amine with Benzohydrazide

Hydrazone Formation

The final coupling is achieved via nucleophilic acyl substitution:

- Reactants : 6-Fluoro-1,3-benzothiazol-2-amine (1.0 eq), 4-(piperidine-1-sulfonyl)benzohydrazide (1.2 eq)

- Catalyst : Glacial acetic acid (2 drops)

- Solvent : Ethanol

- Conditions : Reflux for 8 hours

- Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized.

- Yield : 65%

- Characterization :

Optimization Strategies

Solvent and Catalytic Enhancements

Green Chemistry Approaches

- Microwave Assistance : Reducing reaction time from 8 hours to 45 minutes at 100°C under microwave irradiation.

Analytical Workflow

| Step | Technique | Key Metrics |

|---|---|---|

| Benzothiazole purity | HPLC (C18 column) | >98% purity, retention time = 6.8 min |

| Hydrazide confirmation | ¹H/¹³C NMR | δ 9.59 (s, NH), 167.8 ppm (C=O) |

| Final compound stability | TGA/DSC | Decomposition onset = 215°C |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific biological targets makes it useful for studying cellular processes and pathways.

Medicine: Explored for its therapeutic potential. The compound’s interactions with biological targets suggest it may have applications in drug development, particularly for diseases where modulation of specific pathways is beneficial.

Industry: Utilized in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and technologies.

Mechanism of Action

The mechanism of action of N’-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle Modifications :

- The target compound’s benzothiazole ring is substituted with fluorine at position 6, a feature shared with ARN19702. Fluorine’s electron-withdrawing properties may enhance binding to hydrophobic enzyme pockets, as seen in ARN19702’s NAAA inhibition .

- In contrast, 4-bromo-N’-(pyridin-4-ylmethylene)benzohydrazide lacks the benzothiazole moiety but retains antibacterial activity via bromine and pyridine groups .

Hydrazide vs. Amide Linkages: The target compound’s hydrazide group (–NH–NH–) differs from the amide (–NH–CO–) in N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide .

Sulfonyl Group Variations :

- The piperidine-sulfonyl group in the target compound differs from the morpholine-sulfonyl substituent in N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide . Piperidine’s six-membered ring with one nitrogen atom may confer distinct pharmacokinetic properties compared to morpholine’s oxygen-containing ring.

Substituent Effects on Activity :

- ARN19702’s piperazine-sulfonyl group contributes to its oral bioavailability and potency in pain models . The target compound’s piperidine-sulfonyl group, with a single nitrogen atom, may alter metabolic stability or target selectivity.

- Bromine in 4-bromo-N’-(pyridin-4-ylmethylene)benzohydrazide enhances antibacterial activity, suggesting halogenation is a viable strategy for optimizing antimicrobial derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.